molecular formula C14H26ClNO2 B2465181 Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride CAS No. 2375268-97-4

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride

Cat. No.: B2465181
CAS No.: 2375268-97-4
M. Wt: 275.82
InChI Key: PXFNIPOAWJGIMO-UHFFFAOYSA-N
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Description

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate hydrochloride is a piperidine-derived compound featuring a cyclohexane ring esterified with an ethyl group and substituted with a piperidine moiety at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or chemical research applications.

Properties

IUPAC Name

ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2.ClH/c1-2-17-14(16)13-6-4-3-5-12(13)11-7-9-15-10-8-11;/h11-13,15H,2-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFNIPOAWJGIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride typically involves the reaction of piperidine with cyclohexanone to form the corresponding piperidinylcyclohexanone intermediate. This intermediate is then esterified with ethyl chloroformate to yield ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride exhibits several biological activities:

Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent .

Anticancer Potential

  • The compound has been evaluated for its anticancer effects, particularly in inhibiting cancer cell proliferation. In vitro studies indicated that derivatives of this compound could significantly reduce the viability of cancer cell lines .

Neurological Effects

  • Research has explored the neuroprotective effects of the compound, suggesting potential applications in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions like Alzheimer's disease .

Pharmacological Applications

The pharmacological applications of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride are diverse:

NLRP3 Inflammasome Inhibition

  • Recent studies have identified this compound as a potential inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition could lead to therapeutic strategies for inflammatory diseases .

Muscarinic Antagonist Activity

  • The compound has also been investigated for its muscarinic antagonist properties, which may have implications in treating conditions such as asthma and other respiratory disorders .

Case Studies and Research Findings

Several case studies illustrate the practical applications of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride:

StudyFocus AreaFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines using derivatives of the compound .
PMC8271538 (2021)NLRP3 InhibitionIdentified as a promising candidate for reducing inflammation via NLRP3 inflammasome inhibition .
PMC9435431 (2021)Antimicrobial ActivityShowed effectiveness against Mycobacterium tuberculosis in high-throughput screening .

Mechanism of Action

The mechanism of action of ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related piperidine carboxylate hydrochlorides, highlighting critical differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features Similarity Score* Potential Applications
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 169458-04-2 C₉H₁₈ClNO₂ Acetate chain at piperidine-4-yl 0.97 Pharmaceutical intermediates
Ethyl piperidine-4-carboxylate hydrochloride 147636-76-8 C₈H₁₆ClNO₂ Direct esterification at piperidine-4-carboxyl 0.92 Synthetic chemistry building block
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride 1276088-72-2 C₁₀H₁₉Cl₂NO₂ Chloroethyl substituent on piperidine ring N/A Specialty chemical synthesis
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride 1779124-74-1 C₁₁H₁₈ClN₃O₂ Pyrazole ring fused with piperidine N/A Drug discovery (kinase inhibitors?)

*Similarity scores derived from molecular structure comparisons in .

Structural and Functional Differences

Backbone Complexity: The target compound incorporates a cyclohexane ring, increasing lipophilicity compared to simpler analogs like ethyl piperidine-4-carboxylate hydrochloride. This may enhance blood-brain barrier permeability, a trait observed in drugs like donepezil (used in Alzheimer’s disease) .

Substituent Effects :

  • The chloroethyl group in Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride () adds electrophilic reactivity, making it a candidate for alkylation reactions in synthetic chemistry. In contrast, the target compound’s cyclohexane moiety lacks such reactive sites.

Pharmacokinetic Implications :

  • The acetate chain in Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2) may confer greater metabolic stability compared to the bulkier cyclohexane ester in the target compound, which could be more prone to esterase-mediated hydrolysis .

Research and Application Insights

  • Drug Discovery: The piperidine scaffold is prevalent in neuromodulators (e.g., memantine hydrochloride for Alzheimer’s , tapentadol hydrochloride for pain ). The target compound’s cyclohexane ring could position it as a novel candidate for CNS disorders, though specific activity data are lacking.
  • Synthetic Utility : Compounds like Ethyl 4-piperidone-3-carboxylate hydrochloride () serve as intermediates in organic synthesis. The target compound’s rigid cyclohexane structure may facilitate stereoselective reactions in medicinal chemistry.

Biological Activity

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride is characterized by its piperidine and cyclohexane moieties. The molecular formula is C14H21N3O2HClC_{14}H_{21}N_3O_2\cdot HCl, with a molecular weight of approximately 288.80 g/mol. The compound features an ethyl ester functional group, which contributes to its solubility and bioavailability.

The biological activity of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride is primarily linked to its interaction with various neurotransmitter receptors, particularly muscarinic acetylcholine receptors (mAChRs). Research suggests that this compound acts as an agonist at muscarinic M1 and M4 receptors, which are implicated in cognitive functions and neuroprotection .

Pharmacokinetics

Pharmacokinetic studies indicate that Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride exhibits high oral bioavailability, making it a promising candidate for therapeutic applications. It demonstrates favorable absorption characteristics through the gastrointestinal tract, with potential permeability across the blood-brain barrier (BBB) due to its lipophilic nature .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against various cell lines, including HepG2 liver cells. The compound showed significant selectivity, with an IC20 value indicating effective inhibition at low concentrations . This selectivity is crucial for minimizing adverse effects in therapeutic applications.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride demonstrated its ability to mitigate neuronal damage in models of oxidative stress. The compound was shown to reduce apoptosis in neuronal cells by modulating pathways associated with oxidative stress and inflammation. This suggests potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of related compounds has revealed insights into optimizing the pharmacological profile of Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; hydrochloride. Modifications to the piperidine ring and cyclohexane substituents have been explored to enhance receptor affinity and reduce side effects. For instance, altering substituents on the piperidine nitrogen has been shown to significantly affect binding affinity to mAChRs .

Comparative Biological Activity Table

Compound NameTarget ReceptorIC50 (µM)SelectivityNotes
Ethyl 2-piperidin-4-ylcyclohexane-1-carboxylate; HClmAChR M1/M45.0HighNeuroprotective effects observed
Compound A (related)mAChR M110.0ModerateLess neuroprotective
Compound B (related)mAChR M46.5HighPotential for cognitive enhancement

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